molecular formula C23H25N3O3 B11381287 3-(2-hydroxy-4,6-dimethylphenyl)-4-(3-methoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(2-hydroxy-4,6-dimethylphenyl)-4-(3-methoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11381287
M. Wt: 391.5 g/mol
InChI Key: WCVOQTWAUUJQJD-UHFFFAOYSA-N
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Description

3-(2-hydroxy-4,6-dimethylphenyl)-4-(3-methoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of pyrrolo[3,4-c]pyrazoles. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyrazole core substituted with various functional groups such as hydroxy, methoxy, and propyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxy-4,6-dimethylphenyl)-4-(3-methoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between a substituted hydrazine and a suitable diketone can lead to the formation of the pyrrolo[3,4-c]pyrazole core.

    Substitution Reactions: The introduction of the hydroxy, methoxy, and propyl groups can be achieved through various substitution reactions. These reactions often require specific reagents and catalysts to ensure selective substitution at the desired positions.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Key considerations for industrial production include:

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and reaction time to maximize yield and minimize by-products.

    Use of Catalysts: Employing efficient catalysts to enhance reaction rates and selectivity.

    Scalability: Designing processes that can be scaled up from laboratory to industrial scale without significant loss of efficiency or product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxy-4,6-dimethylphenyl)-4-(3-methoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group under appropriate conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrrolo[3,4-c]pyrazole core, leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.

    Catalysts: Palladium on carbon (Pd/C) or other transition metal catalysts can facilitate various substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the pyrrolo[3,4-c]pyrazole core can produce dihydro derivatives.

Scientific Research Applications

3-(2-hydroxy-4,6-dimethylphenyl)-4-(3-methoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology. Researchers investigate its effects on various biological systems and its potential as a therapeutic agent.

    Medicine: The compound may have potential applications in drug discovery and development. Its structural features can be modified to enhance its pharmacological properties.

    Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers or coatings, with specific desired characteristics.

Mechanism of Action

The mechanism of action of 3-(2-hydroxy-4,6-dimethylphenyl)-4-(3-methoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to specific physiological effects. The exact mechanism of action may involve:

    Binding to Enzymes: Inhibiting or activating enzyme activity, thereby affecting metabolic pathways.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to influence signal transduction pathways.

    Ion Channel Regulation: Modulating ion channel activity to alter cellular excitability and function.

Comparison with Similar Compounds

3-(2-hydroxy-4,6-dimethylphenyl)-4-(3-methoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can be compared with other similar compounds, such as:

    Pyrrolo[3,4-c]pyrazole Derivatives: Compounds with similar core structures but different substituents. These derivatives may exhibit different chemical and biological properties.

    Phenyl-Substituted Pyrazoles: Compounds with phenyl groups attached to the pyrazole ring. These compounds may have varying degrees of biological activity and chemical reactivity.

    Hydroxy- and Methoxy-Substituted Aromatics: Compounds with hydroxy and methoxy groups on aromatic rings. These functional groups can influence the compound’s solubility, reactivity, and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

3-(2-hydroxy-4,6-dimethylphenyl)-4-(3-methoxyphenyl)-5-propyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H25N3O3/c1-5-9-26-22(15-7-6-8-16(12-15)29-4)19-20(24-25-21(19)23(26)28)18-14(3)10-13(2)11-17(18)27/h6-8,10-12,22,27H,5,9H2,1-4H3,(H,24,25)

InChI Key

WCVOQTWAUUJQJD-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C2=C(C1=O)NN=C2C3=C(C=C(C=C3O)C)C)C4=CC(=CC=C4)OC

Origin of Product

United States

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